NS-018 -

NS-018

Catalog Number: EVT-8214801
CAS Number:
Molecular Formula: C21H20FN7
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of Action

Janus Kinase 2 Kinase Inhibition and Adenosine Triphosphate-Competitive Binding Dynamics

NS-018 (chemical name: N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N′-(pyrazin-2-yl)pyridine-2,6-diamine maleate) is a potent adenosine triphosphate (ATP)-competitive inhibitor targeting the kinase domain of Janus Kinase 2. Structural analyses reveal that NS-018 binds within the catalytic cleft of Janus Kinase 2, forming critical hydrogen bonds with the hinge region residue Leucine 932. Additionally, water-mediated hydrogen bonding and a unique carbon-hydrogen-oxygen (CH···O) interaction occur with Glycine 993, located immediately N-terminal to the Aspartate–Phenylalanine–Glycine motif. This interaction stabilizes the kinase-inhibitor complex and is enhanced in the constitutively active Janus Kinase 2 Valine 617 Phenylalanine mutant due to altered activation loop dynamics [1] [5].

The selectivity profile of NS-018 demonstrates a half-maximal inhibitory concentration of 0.72 nanomolar against Janus Kinase 2, with 30–50-fold selectivity over other Janus Kinase family members (Janus Kinase 1, Janus Kinase 3, Tyrosine Kinase 2). Notably, its inhibitory potency against the Janus Kinase 2 Valine 617 Phenylalanine mutant is 4.3-fold higher than against wild-type Janus Kinase 2, a selectivity margin exceeding that of first-generation inhibitors (1.0–2.9-fold) [1] [5]. This preferential inhibition is functionally significant, as evidenced by a 4.3-fold lower half-maximal inhibitory concentration for suppressing proliferation in Ba/F3 cells expressing Janus Kinase 2 Valine 617 Phenylalanine (half-maximal inhibitory concentration = 23 nanomolar) versus those expressing wild-type Janus Kinase 2 (half-maximal inhibitory concentration = 99 nanomolar) [5].

Table 1: Selectivity Profile of NS-018 in Enzymatic Assays

KinaseHalf-Maximal Inhibitory Concentration (nanomolar)Selectivity Ratio vs. Janus Kinase 2
Janus Kinase 20.721.0
Janus Kinase 2 Valine 617 Phenylalanine0.174.3
Janus Kinase 13345.8
Janus Kinase 33954.2
Tyrosine Kinase 22230.6

Source: Adapted from Blood Cancer Journal (2011, 2014) [3] [5]

Src-Family Kinase Cross-Reactivity and Off-Target Effects

Beyond Janus Kinase 2, NS-018 exhibits significant inhibitory activity against Src-family kinases, particularly SRC (Proto-Oncogene Tyrosine-Protein Kinase Src) and FYN (Tyrosine-Protein Kinase Fyn), with half-maximal inhibitory concentration values of 2.7 nanomolar and 1.4 nanomolar, respectively [3]. This polypharmacology arises from structural similarities in the ATP-binding pockets of tyrosine kinases. Kinome-wide profiling across 53 kinases confirmed that NS-018 potently inhibits several Src-family members while showing minimal activity against unrelated kinases such as ABL (Tyrosine-Protein Kinase ABL1) and FMS-Like Tyrosine Kinase 3, with selectivity ratios of 45-fold and 90-fold over Janus Kinase 2, respectively [3].

The dual inhibition of Janus Kinase 2 and Src-family kinases contributes to NS-018's broader biological impact. Src-family kinases participate in cytokine receptor signaling, cell adhesion, and migration pathways often dysregulated in myeloproliferative neoplasms. Co-inhibition disrupts synergistic signaling crosstalk; for example, Src-family kinases phosphorylate Janus Kinase 2 activation loop residues, amplifying downstream signal transducer and activator of transcription signaling. Consequently, NS-018's efficacy in Janus Kinase 2 Valine 617 Phenylalanine-driven models may partly stem from this dual targeting [3] [9].

Table 2: Kinase Inhibition Profile of NS-018

Kinase GroupRepresentative KinaseHalf-Maximal Inhibitory Concentration (nanomolar)
Janus KinasesJanus Kinase 20.72
Janus Kinase 133
Src-Family KinasesSRC2.7
FYN1.4
LYN5.8
Other Tyrosine KinasesABL32.4
FMS-Like Tyrosine Kinase 364.8

Source: Blood Cancer Journal (2011) [3]

Modulation of Janus Kinase–Signal Transducer and Activator of Transcription Signaling Pathways in Myeloproliferative Neoplasms

NS-018 exerts profound suppression of dysregulated Janus Kinase–signal transducer and activator of transcription signaling in myeloproliferative neoplasms. In murine models of Janus Kinase 2 Valine 617 Phenylalanine-induced myelofibrosis, oral administration of NS-018 (50 milligrams per kilogram twice daily) significantly reduced splenomegaly (spleen weight decreased by 35–50%) and leukocyte counts, while ameliorating bone marrow fibrosis. Histopathological analyses demonstrated restoration of normal marrow architecture and reduced collagen deposition [1] [5]. Critically, these therapeutic effects occurred without reducing erythrocyte or platelet counts, contrasting with non-selective Janus Kinase inhibitors that cause anemia and thrombocytopenia due to wild-type Janus Kinase 2 inhibition [5].

The compound preferentially targets mutant clones in human disease contexts. In ex vivo studies using bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients, NS-018 inhibited colony-forming unit granulocyte-macrophage formation at significantly lower half-maximal inhibitory concentration (113 nanomolar) compared to cells from healthy donors (>1000 nanomolar). This selective suppression of clonal hematopoiesis correlated with reduced phospho-signal transducer and activator of transcription 3 levels in myelodysplastic syndrome progenitors [8]. Similarly, NS-018 suppressed erythropoietin-independent erythroid colony formation from polycythemia vera patients (half-maximal inhibitory concentration = 32 nanomolar) more potently than from healthy controls (half-maximal inhibitory concentration = 120 nanomolar) [3].

Impact on Signal Transducer and Activator of Transcription 5 Phosphorylation and Downstream Transcriptional Regulation

NS-018 directly attenuates the phosphorylation of signal transducer and activator of transcription 5, a critical downstream effector of Janus Kinase 2 Valine 617 Phenylalanine signaling. In Ba/F3 cells expressing Janus Kinase 2 Valine 617 Phenylalanine, NS-018 treatment (100 nanomolar) reduced phospho-signal transducer and activator of transcription 5 levels by >80% within 2 hours, concomitant with decreased cell proliferation [3] [9]. This rapid suppression extends to primary cells; phospho-signal transducer and activator of transcription 5 was undetectable in splenocytes from Janus Kinase 2 Valine 617 Phenylalanine transgenic mice after 7 days of NS-018 treatment (50 milligrams per kilogram twice daily) [3].

The inhibition of phospho-signal transducer and activator of transcription 5 disrupts its nuclear translocation and DNA-binding capacity, thereby downregulating transcription of survival genes such as B-cell Lymphoma Extra Large and Myeloid Cell Leukemia Sequence 1. In bone marrow transplantation mouse models, this molecular effect correlated with prolonged survival and reduced extramedullary hematopoiesis [5] [9]. Cytokine profiling in myelofibrosis patients treated with NS-018 (Phase I trial) revealed decreased levels of inflammatory mediators like Interleukin 6 and Tumor Necrosis Factor α, consistent with attenuated Janus Kinase–signal transducer and activator of transcription signaling [6]. The sustained signal transducer and activator of transcription 5 inhibition contributes to NS-018's disease-modifying potential, as evidenced by improved bone marrow fibrosis grades in 37% of evaluable patients after three treatment cycles [6].

Figure: Mechanism of NS-018 Action in Janus Kinase 2 Valine 617 Phenylfemale-Driven Signaling

  • Constitutive Signaling: Janus Kinase 2 Valine 617 Phenylalanine mutation induces cytokine-independent dimerization and transphosphorylation.
  • NS-018 Binding: NS-018 occupies the ATP-binding site, inhibiting kinase activity through interactions with Leucine 932 and Glycine 993.
  • Pathway Suppression: Reduced phosphorylation of signal transducer and activator of transcription proteins prevents nuclear translocation.
  • Transcriptional Downregulation: Decreased expression of pro-survival genes (B-cell Lymphoma Extra Large, Myeloid Cell Leukemia Sequence 1) and inflammatory cytokines.Source: Structural and functional data from [1] [3] [5]

Properties

Product Name

NS-018

IUPAC Name

6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine

Molecular Formula

C21H20FN7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)

InChI Key

UQTPDWDAYHAZNT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.